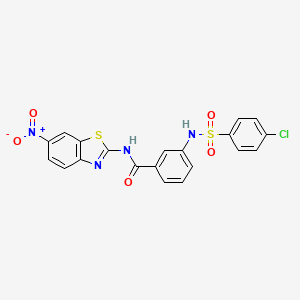
3-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H13ClN4O5S2 and its molecular weight is 488.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-Chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Chlorobenzenesulfonamide : Contributes to the compound's solubility and potential interactions with biological targets.
- Nitrobenzothiazole : Imparts unique electronic properties that may enhance its biological activity.
Molecular Formula : C13H10ClN3O3S
Molecular Weight : 327.75 g/mol
The biological activity of this compound is primarily attributed to its interaction with ion channels and enzymes. Notably:
- Inhibition of Ion Channels : Similar compounds have shown inhibitory activity against potassium channels (Kv1.3), which are crucial in various cellular processes including neurotransmission and muscle contraction .
- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, potentially affecting bacterial folate synthesis pathways.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Anticancer Properties : Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : By modulating ion channel activity, this compound may reduce inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this specific compound:
- Study on Potassium Channel Inhibition :
-
Antimicrobial Activity Assessment :
- Research on sulfonamide derivatives indicated effective inhibition of bacterial growth in vitro.
- The compound's structural features suggest it could similarly act against a range of pathogens.
-
Cell Viability and Apoptosis Studies :
- Analogs of the compound were evaluated for their effects on cell viability in cancer cell lines.
- Results indicated that certain modifications could enhance apoptotic signaling pathways.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H10ClN3O3S |
| Molecular Weight | 327.75 g/mol |
| Solubility | Soluble in DMSO |
| Target Ion Channel | Kv1.3 |
| Antimicrobial Activity | Yes (in vitro studies) |
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O5S2/c21-13-4-7-16(8-5-13)32(29,30)24-14-3-1-2-12(10-14)19(26)23-20-22-17-9-6-15(25(27)28)11-18(17)31-20/h1-11,24H,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJVBYKGFWWGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













